N-(4-acetylphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 4-acetylphenyl group.
Mechanism of Action
Target of Action
N-(4-acetylphenyl)pyrazine-2-carboxamide, also known as CBMicro_024250, is a derivative of pyrazinamide . Pyrazinamide is an antituberculosis agent that is highly specific and active only against Mycobacterium tuberculosis . Therefore, it can be inferred that the primary target of CBMicro_024250 is likely to be Mycobacterium tuberculosis.
Mode of Action
The mode of action of pyrazinamide, and by extension CBMicro_024250, is unique. It is active only at a slightly acidic pH, both in vitro and in vivo . Pyrazinamide gets activated to pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Result of Action
The result of CBMicro_024250’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the synthesis of new fatty acids, it weakens the bacterial cell wall, leading to the death of the bacteria .
Action Environment
The action of CBMicro_024250 is influenced by the pH of the environment. It is most active in slightly acidic conditions, which are typically found in the phagosomes of macrophages where Mycobacterium tuberculosis resides . This suggests that the efficacy of CBMicro_024250 may be influenced by factors that alter the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones. This reaction is carried out in boiling glacial acetic acid containing sodium acetate, resulting in the formation of the desired compound . Another method involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, malononitrile for nucleophilic addition, and hydrazine for hydrazone formation . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts or specific solvents.
Major Products Formed
Major products formed from these reactions include brominated derivatives, hydrazones, and other substituted pyrazine-2-carboxamides .
Scientific Research Applications
N-(4-acetylphenyl)pyrazine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-(4-acetylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential as an antimicrobial agent compared to other pyrazine-2-carboxamide derivatives .
Properties
IUPAC Name |
N-(4-acetylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9(17)10-2-4-11(5-3-10)16-13(18)12-8-14-6-7-15-12/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZIBIWFJTBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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